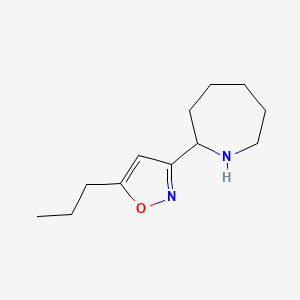
2-(5-Propyl-1,2-oxazol-3-YL)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Propyl-1,2-oxazol-3-YL)azepane: is a chemical compound that features a seven-membered azepane ring fused with an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Propyl-1,2-oxazol-3-YL)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed reactions, which facilitate the formation of the azepane ring through a series of cyclization steps . The reaction conditions often include the use of solvents like dichloromethane and additives such as boron trifluoride diethyl etherate to enhance the reaction efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and byproducts effectively.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Propyl-1,2-oxazol-3-YL)azepane can undergo various chemical reactions, including:
Oxidation: This reaction can convert the oxazole ring to more oxidized forms.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substituents can be introduced into the azepane ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like manganese dioxide or bromotrichloromethane can be used for the oxidation of the oxazole ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives of the oxazole ring, while substitution reactions can introduce various functional groups into the azepane ring .
Scientific Research Applications
2-(5-Propyl-1,2-oxazol-3-YL)azepane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(5-Propyl-1,2-oxazol-3-YL)azepane exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors or enzymes, potentially inhibiting their activity. The azepane ring provides structural stability and enhances the compound’s binding affinity to its targets . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Azepane derivatives: These compounds share the seven-membered ring structure and have similar chemical properties.
Oxazole derivatives: Compounds with the oxazole ring exhibit similar reactivity and biological activity.
Uniqueness: 2-(5-Propyl-1,2-oxazol-3-YL)azepane is unique due to the combination of the azepane and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(azepan-2-yl)-5-propyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-6-10-9-12(14-15-10)11-7-4-3-5-8-13-11/h9,11,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRWTWPJFQJSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
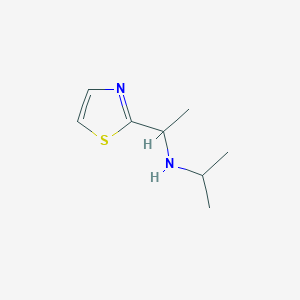

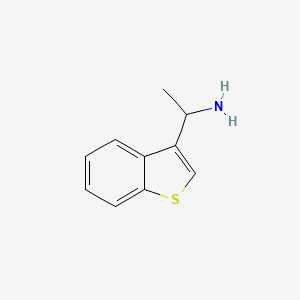
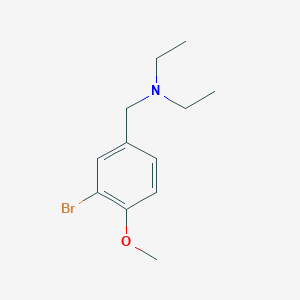
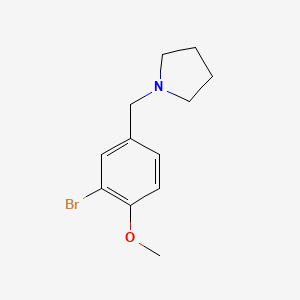
![3-[(Diethylamino)methyl]benzaldehyde](/img/structure/B7829474.png)


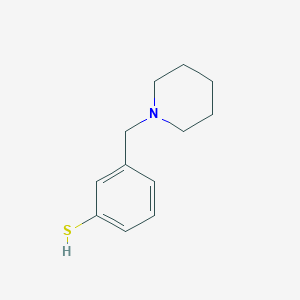
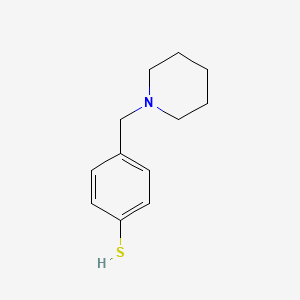

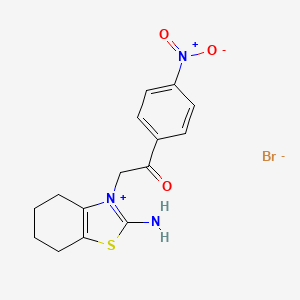
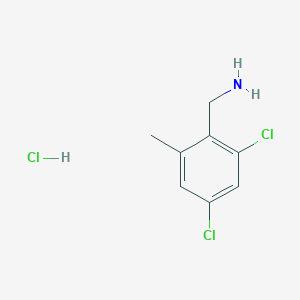
![4-[1-(hydroxyimino)propyl]phenol](/img/structure/B7829537.png)
